Saquinavir methanesulfonate
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Overview
Description
Saquinavir methanesulfonate is a compound used primarily as an antiretroviral medication. It is a protease inhibitor that is effective against the human immunodeficiency virus (HIV). This compound is often used in combination with other antiretroviral agents to enhance its efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of saquinavir methanesulfonate involves multiple steps, starting from the basic building blocks. The key steps include the formation of the core structure, followed by the addition of various functional groups. The final step involves the reaction with methanesulfonic acid to form the methanesulfonate salt .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Saquinavir methanesulfonate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule.
Reduction: This reaction can be used to reduce specific functional groups.
Substitution: This reaction involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Saquinavir methanesulfonate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of protease inhibitors.
Biology: It is used to study the mechanisms of HIV replication and inhibition.
Medicine: It is a key component in antiretroviral therapy for HIV/AIDS patients.
Industry: It is used in the pharmaceutical industry for the production of antiretroviral drugs .
Mechanism of Action
Saquinavir methanesulfonate exerts its effects by inhibiting the HIV protease enzyme. This enzyme is crucial for the proteolytic cleavage of viral polyprotein precursors into individual functional proteins. By inhibiting this enzyme, this compound prevents the maturation and replication of the virus, leading to the formation of immature, non-infectious viral particles .
Comparison with Similar Compounds
Similar Compounds
- Ritonavir
- Lopinavir
- Indinavir
Uniqueness
Saquinavir methanesulfonate is unique in its specific binding affinity and inhibition mechanism. While other protease inhibitors like ritonavir and lopinavir also inhibit HIV protease, this compound has distinct pharmacokinetic properties and a unique molecular structure that contribute to its specific efficacy and side effect profile .
Properties
Molecular Formula |
C39H53N6O8S- |
---|---|
Molecular Weight |
765.9 g/mol |
IUPAC Name |
(2S)-N-[(2S,3R)-4-[(3S,4aS,8aS)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide;methanesulfonate |
InChI |
InChI=1S/C38H50N6O5.CH4O3S/c1-38(2,3)43-37(49)32-20-26-14-7-8-15-27(26)22-44(32)23-33(45)30(19-24-11-5-4-6-12-24)41-36(48)31(21-34(39)46)42-35(47)29-18-17-25-13-9-10-16-28(25)40-29;1-5(2,3)4/h4-6,9-13,16-18,26-27,30-33,45H,7-8,14-15,19-23H2,1-3H3,(H2,39,46)(H,41,48)(H,42,47)(H,43,49);1H3,(H,2,3,4)/p-1/t26-,27+,30-,31-,32-,33+;/m0./s1 |
InChI Key |
IRHXGOXEBNJUSN-YOXDLBRISA-M |
Isomeric SMILES |
CC(C)(C)NC(=O)[C@@H]1C[C@@H]2CCCC[C@@H]2CN1C[C@H]([C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)C4=NC5=CC=CC=C5C=C4)O.CS(=O)(=O)[O-] |
Canonical SMILES |
CC(C)(C)NC(=O)C1CC2CCCCC2CN1CC(C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)NC(=O)C4=NC5=CC=CC=C5C=C4)O.CS(=O)(=O)[O-] |
Origin of Product |
United States |
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